7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound 7-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydroisoquinoline ring, followed by the introduction of the hexyl chain and the dioxoloquinazolinone moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems to monitor and adjust reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hexyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones, while reduction of the oxo group would yield alcohols.
Scientific Research Applications
7-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 7-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
7-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can be compared with other similar compounds, such as:
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Quinazolinone derivatives: These compounds share the quinazolinone moiety and are known for their diverse pharmacological properties.
The uniqueness of 7-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of these two structural motifs, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H25N3O4S/c28-22(26-11-9-16-6-3-4-7-17(16)14-26)8-2-1-5-10-27-23(29)18-12-20-21(31-15-30-20)13-19(18)25-24(27)32/h3-4,6-7,12-13H,1-2,5,8-11,14-15H2,(H,25,32) |
InChI Key |
RYBNRSNRAJJBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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